molecular formula C14H16N2OS B1274773 2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide CAS No. 590353-67-6

2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide

Cat. No. B1274773
M. Wt: 260.36 g/mol
InChI Key: OKTWBXDIDCDOCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest due to their potential applications in various fields, including materials science and medicinal chemistry. In the provided papers, different synthetic routes and starting materials are employed to create thiophene-based compounds. For instance, a highly phenylated diamine, 3,4-bis(4-aminophenyl)-2,5-diphenylthiophene, was synthesized from 4′-nitrodeoxybenzoin and used to prepare aromatic polyamides with tetraphenylthiophene units . Another study reports the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, starting from 4-chlorobenzenamine, highlighting the versatility of thiophene chemistry . Additionally, new 4-(phenylamino)thieno[3,2-d]pyrimidines were synthesized using 3-aminothiophene-2-carboxamide, demonstrating a facile method for preparing thienopyrimidine derivatives with potential biological significance .

Molecular Structure Analysis

The molecular structures of thiophene derivatives are crucial for their physical properties and biological activities. X-ray structure analysis was used to determine the crystal structures of a series of N,N′-disubstituted 3,4-ethylenedioxythiophene-2,5-dicarboxamides, revealing axial chirality and molecular symmetry C2 . These structural insights are essential for understanding the reactivity and interaction of thiophene compounds with biological targets or material interfaces.

Chemical Reactions Analysis

Thiophene compounds can undergo various chemical reactions, which are essential for their functionalization and application. The synthesis of aromatic polyamides involved low-temperature solution polycondensation reactions , while the preparation of 4-(phenylamino)thieno[3,2-d]pyrimidines utilized a condensation reaction with aniline derivatives . These reactions showcase the chemical versatility of thiophene derivatives and their potential for creating complex molecules with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The aromatic polyamides containing the tetraphenylthiophene unit exhibited good solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 285 to 327°C and 10% weight loss temperatures observed above 530°C in nitrogen . The fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was also investigated, indicating potential applications in optoelectronic devices . These properties are critical for the practical application of thiophene-based materials in various industries.

Scientific Research Applications

  • Amine-Functionalized Metal–Organic Frameworks (MOFs) : This compound, being an amine-functionalized molecule, can be used in the synthesis of MOFs. MOFs are organic-inorganic hybrid porous solids built from organic linkers and inorganic metal nodes. They have high surface areas, permanent porosity, and tunable pores, making them very promising candidates for gas storage and separation, drug delivery, catalysis, and sensing or recognition . The strong interaction between CO2 and basic amino functionalities makes amine-functionalized MOFs particularly attractive for CO2 capture .

  • Proteomics Research : This compound is also mentioned as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and compounds like “2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide” can play a crucial role in such studies .

properties

IUPAC Name

2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-11-9(2)18-13(15)12(11)14(17)16-10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTWBXDIDCDOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391147
Record name 2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide

CAS RN

590353-67-6
Record name 2-Amino-4-ethyl-5-methyl-N-phenyl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590353-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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